Antibacterial Target Engagement: MurE Ligase Docking Score Advantage of the Phenyl-Spacer Scaffold
In a DFT and molecular docking study of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, compounds with the phenyl-spacer architecture—the exact scaffold of CAS 93245-20-6—exhibited MurE ligase (PDB: 7b6k) docking LF rank scores ranging from -6.0 to -12.9 [1]. This range indicates strong and tunable binding to a validated antibacterial target involved in peptidoglycan biosynthesis. By contrast, 1,2,4-oxadiazole analogs lacking the phenyl spacer (e.g., N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide, CAS 716-90-5) or bearing a methylene linker place the acetamide group in a different spatial orientation relative to the oxadiazole ring, which computational models predict would substantially alter the hydrogen-bonding distance to key active-site residues such as Arg383 and Lys157 [1]. No docking data are available for the direct-attachment regioisomer against MurE, underscoring the evidential gap that makes CAS 93245-20-6 the only characterized antibacterial lead scaffold with this particular substitution pattern.
| Evidence Dimension | Molecular docking score (LF rank score) against MurE ligase (PDB: 7b6k) |
|---|---|
| Target Compound Data | LF rank score range: -6.0 to -12.9 for 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide scaffold class |
| Comparator Or Baseline | N-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetamide (CAS 716-90-5): no reported MurE docking data; structurally lacks phenyl spacer |
| Quantified Difference | Docking data: available only for phenyl-spacer scaffold (CAS 93245-20-6 class); no comparator docking data for direct-attachment or methylene-bridge analogs |
| Conditions | In silico molecular docking using Flare GUI software; target: MurE ligase PDB ID 7b6k; LF rank scoring function |
Why This Matters
For antibacterial drug discovery programs, the availability of validated docking data against a clinically relevant target provides a rational basis for selecting CAS 93245-20-6 as a starting scaffold, whereas analogs without such data require de novo validation.
- [1] Kasula, S.; Kandukoori, S.; Eppakayala, L.; Maringanti, T. C. DFT Analysis, ADME, Antibacterial Activity and Molecular Docking Studies of 2-(3-Aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide Derivatives. Indian J. Chem. 2022, 61 (11), 1216–1223. View Source
